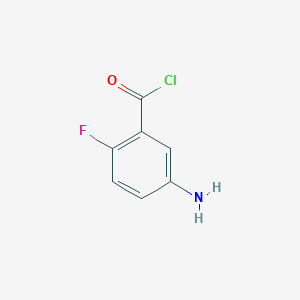

5-Amino-2-fluorobenzoyl chloride

Description

5-Amino-2-fluorobenzoyl chloride is a halogenated aromatic compound featuring a benzoyl chloride backbone substituted with an amino (-NH₂) group at the 5th position and a fluorine atom at the 2nd position. The acyl chloride functional group renders this compound highly reactive, particularly in nucleophilic acyl substitution reactions, making it valuable in organic synthesis for constructing amides, esters, or other derivatives .

Properties

IUPAC Name |

5-amino-2-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNYSTJVEUSVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluorobenzoyl chloride typically involves the reaction of 2-fluorobenzoyl chloride with aniline derivatives. One common method is the Friedel-Crafts acylation, where 2-fluorobenzoyl chloride reacts with aniline in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using high-purity reagents and precise reaction conditions. For instance, the use of low-temperature dehydrated zinc chloride can enhance the yield and purity of the product. The reaction typically involves heating the reactants to temperatures between 100-350°C for several hours, followed by purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-fluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Acylation Reactions: The compound can act as an acylating agent, reacting with nucleophiles to form amides and esters.

Condensation Reactions: It can undergo condensation reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

Lewis Acids: Aluminum chloride (AlCl3) and zinc chloride (ZnCl2) are commonly used as catalysts.

Solvents: Organic solvents such as dichloromethane or chloroform are often used to dissolve the reactants and facilitate the reaction.

Major Products: The major products formed from these reactions include substituted benzoyl derivatives, amides, and esters, depending on the specific reactants and conditions used .

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Organic Synthesis

- Intermediate in Drug Development : It serves as a key intermediate for synthesizing various pharmaceuticals, particularly those targeting neurological disorders and anti-cancer agents. Its ability to form amide bonds makes it valuable for creating complex molecular structures .

- Reagent in Chemical Reactions : It is frequently used as a reagent in organic reactions, facilitating the synthesis of heterocycles and other biologically relevant compounds.

Biochemical Applications

- Study of Enzyme Mechanisms : 5-Amino-2-fluorobenzoyl chloride is employed in biochemical assays to investigate enzyme activities and mechanisms. It can modify proteins through covalent bonding, thus influencing their functions .

- Development of Fluorinated Derivatives : The compound can act as a substrate for enzymes, leading to the formation of fluorinated derivatives that are important in medicinal chemistry due to their enhanced biological activity .

Material Science

- Synthesis of Specialty Chemicals : In industrial applications, it is used in producing specialty chemicals with specific properties tailored for various applications, including agrochemicals and polymer materials.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of compounds synthesized from this compound. The results indicated that derivatives exhibited significant anti-proliferative activity against various cancer cell lines, with some showing IC50 values comparable to leading anticancer drugs .

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit specific kinases involved in cancer progression. By modifying the enzyme's active site through covalent bonding, researchers were able to reduce its activity significantly, highlighting the compound's potential as a therapeutic agent .

Data Table: Applications Overview

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Facilitates complex drug synthesis |

| Biochemical Assays | Study of enzyme mechanisms | Insights into enzyme function |

| Material Science | Production of specialty chemicals | Tailored properties for specific applications |

| Anticancer Research | Synthesis of anticancer compounds | Significant anti-proliferative activity |

| Enzyme Inhibition | Targeting kinase activity | Potential therapeutic applications |

Mechanism of Action

The mechanism of action of 5-Amino-2-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable products. This reactivity is exploited in various synthetic pathways to create complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

Comparison with Similar Compounds

Functional Group and Reactivity Comparison

Key Observations :

- Reactivity: The acyl chloride group in this compound confers significantly higher reactivity compared to trifluoromethyl (in 5-amino-2-chlorobenzotrifluoride) or carboxylic acid (in 2-amino-4-chloro-5-fluorobenzoic acid) groups. This makes it preferable for rapid derivatization in pharmaceutical intermediates .

- Stability: Trifluoromethyl and benzoxazole derivatives exhibit greater thermal stability (e.g., 5-amino-2-chlorobenzotrifluoride: mp 34–36°C ), whereas acyl chlorides are moisture-sensitive and require anhydrous handling.

Commercial Availability and Pricing

Key Observations :

- In contrast, chlorobenzotrifluoride and benzoxazole derivatives are more widely available, likely due to established industrial uses .

Research Findings and Limitations

- Thermal Stability : Benzoyl chlorides generally exhibit lower thermal stability compared to trifluoromethyl or benzoxazole analogs, necessitating low-temperature storage .

- Solubility: The acyl chloride group reduces solubility in polar solvents relative to carboxylic acids, requiring non-aqueous reaction conditions .

- Safety : Benzoyl chlorides demand stringent handling (e.g., moisture-free environments, corrosion-resistant equipment), whereas trifluoromethyl derivatives are less hazardous .

Biological Activity

5-Amino-2-fluorobenzoyl chloride is a compound of significant interest in biochemical research and medicinal chemistry. Its biological activity is primarily linked to its role as a reagent in organic synthesis and its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and applications in scientific research.

Target of Action : this compound primarily targets organic molecules, facilitating various chemical reactions. It acts as an electrophile, reacting with nucleophiles to form covalent bonds, which are essential in the synthesis of complex organic molecules.

Mode of Action : The compound interacts with various biomolecules, such as amino acids and peptides, leading to the formation of amide bonds critical for protein synthesis. It has been shown to react with ethyl 5-amino-1-methylpyrazole-4-carboxylate, yielding an N-mono-N,N-di-substituted intermediate that is pivotal in synthesizing heteroannulated oxazinones.

This compound exhibits several important biochemical properties:

- Enzyme Interaction : It can act as a substrate for specific enzymes, leading to the formation of fluorinated derivatives useful in medicinal chemistry. The compound can influence enzyme mechanisms, impacting metabolic pathways and cellular functions.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression. It has been observed to affect kinases and phosphatases that regulate cellular processes, altering energy production and utilization.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable under standard laboratory conditions but can undergo hydrolysis in aqueous environments, forming 5-amino-2-fluorobenzoic acid. This degradation product retains biological activity and complicates the interpretation of experimental results over time.

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it enhances specific biochemical pathways beneficial for cellular function.

- High Doses : Conversely, higher doses may lead to toxicity characterized by cellular apoptosis and necrosis due to the accumulation of reactive intermediates.

Applications in Scientific Research

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as an intermediate for synthesizing pharmaceuticals and agrochemicals. |

| Biology | Employed in developing biochemical assays and studying enzyme mechanisms. |

| Medicine | Serves as a precursor for drugs targeting neurological disorders such as anxiety. |

| Industry | Utilized in producing specialty chemicals with specific properties. |

Case Studies

- Synthesis of Novel Compounds : In a study exploring the synthesis of new ligands for cannabinoid receptors, derivatives of 5-amino functionalized compounds were evaluated for their pharmacological profiles. These derivatives demonstrated promising selectivity and potency against CB2 receptors, indicating potential therapeutic applications .

- Microbiological Screening : Another study assessed 5-functionalized pyrazoles related to this compound for their antibacterial properties. The results indicated moderate efficacy against microbial infections, suggesting further exploration into their drug-like properties .

- Antiviral Activity : Research on related compounds showed varying degrees of antiviral activity against HIV-1 integrase. The findings highlighted the importance of structural modifications on biological activity, paving the way for designing effective antiviral agents .

Q & A

Q. What synthetic routes are recommended for preparing 5-amino-2-fluorobenzoyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves converting 5-amino-2-fluorobenzoic acid to its acyl chloride derivative. Common chlorinating agents include thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] , often with catalytic N,N-dimethylformamide (DMF) . Key considerations:

- Solvent Choice : Dichloromethane (DCM) or benzene are common solvents. DCM enables lower reaction temperatures (0–20°C), reducing side reactions .

- Temperature/Time : Reflux (50°C) for 1–12 hours optimizes conversion but risks decomposition; shorter times (4 hours) at lower temps (0–20°C) improve selectivity .

- Purification : Post-reaction, excess reagent is removed via distillation or vacuum evaporation. The product is isolated as a solid via filtration after quenching with ice water.

Note: Specific conditions for this compound may require empirical adjustments due to fluorine’s electron-withdrawing effects.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H3 and H4). The amino group (-NH₂) may appear as a broad singlet unless derivatized .

- FT-IR : Confirm acyl chloride formation via C=O stretch (~1770 cm⁻¹) and N-H stretches (~3400 cm⁻¹) for the amine .

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., 173.57 g/mol for C₇H₄ClFNO) .

Q. What are critical storage protocols for this compound to prevent decomposition?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) in sealed, desiccated containers. Exposure to humidity hydrolyzes the acyl chloride to the carboxylic acid .

- Temperature : Long-term storage at –20°C slows degradation.

- Safety Measures : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to avoid skin/eye contact or inhalation .

Advanced Research Challenges

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer : Fluorine’s strong coupling with protons and amines complicates NMR interpretation. Strategies include:

Q. What strategies optimize regioselectivity in acylation reactions using this compound?

- Methodological Answer : Regioselectivity depends on steric/electronic effects:

- Catalytic Control : Use Lewis acids (e.g., AlCl₃) to direct acylation to electron-rich aromatic positions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring para-substitution over ortho .

- Temperature : Kinetic control (low temps, 0–20°C) favors less stable but faster-forming isomers; thermodynamic control (reflux) favors stable products .

Q. Which advanced techniques quantify trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Pair reverse-phase HPLC with high-resolution MS to detect hydrolyzed byproducts (e.g., 5-amino-2-fluorobenzoic acid) .

- Karl Fischer Titration : Quantify moisture content (critical for acyl chloride stability) .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives, especially fluorine-amine interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.